Dihydrolicoisoflavone

PKC inhibition negative control antineoplastic screening

Researchers using generic licorice flavonoid mixtures as controls in MRP1 or NaV1.8 SAR assays risk false-positive target engagement. Dihydrolicoisoflavone (CAS 164163-92-2) is the structurally validated 2,3-dihydro matched-pair negative control for licoisoflavone A: • MRP1 efflux inhibition: inactive vs. licoisoflavone A (IC50 15-25 µM) • NaV1.8 blockade: inactive vs. licoisoflavone A (IC50 7.53 µM) • Lipid peroxidation: inactive vs. licoisoflavone A (IC50 7.2 µM) ≥98% purity; ambient global shipping.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
CAS No. 164163-92-2
Cat. No. B1246228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrolicoisoflavone
CAS164163-92-2
Synonymsdihydrolicoisoflavone
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C
InChIInChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3
InChIKeyBAEYWOSUJSUYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrolicoisoflavone: Structural Identity and Procurement Profile


Dihydrolicoisoflavone (also designated (S)-Licoisoflavone A) is a prenylated isoflavanone first isolated from Swartzia polyphylla and subsequently identified in Glycyrrhiza uralensis (licorice) [1]. It is the 2,3-dihydro derivative of licoisoflavone A, a structural modification that saturates the heterocyclic ring, distinguishing it from the parent isoflavone class [2]. The compound serves as a critical tool molecule for structure-activity relationship (SAR) studies precisely because this single bond saturation markedly attenuates biological activities that are robust in its unsaturated analog, making it indispensable as a negative control or comparator rather than a primary bioactive lead.

SAR tool for 2,3-dihydro isoflavanone comparison
Negative control matched to licoisoflavone A
Comparator for transporter, kinase, and ion channel studies

Why Generic Isoflavones or Licorice Extracts Cannot Substitute


Dihydrolicoisoflavone is frequently conflated with its parent compound, licoisoflavone A, or with generic licorice flavonoid mixtures. This substitution is scientifically invalid. The saturated 2,3-bond eliminates the planarity and conjugated π-system required for potent MRP1 efflux pump inhibition (IC50 15–25 µM for licoisoflavone A), lipid peroxidation scavenging (IC50 7.2 µM), and NaV1.8 sodium channel blockade (IC50 7.53 µM)—activities well-documented for licoisoflavone A [1][2]. Procurement of Dihydrolicoisoflavone is thus driven by the specific experimental requirement for the inactive or weakly-active 2,3-dihydro form, not by generic isoflavone bioactivity.

Target compound
Dihydrolicoisoflavone
Saturated 2,3-bond; non-planar, weakly active or inactive isoflavanone
Potential substitute
Licoisoflavone A / Licorice extract
Unsaturated planar isoflavone with MRP1 IC50 15–25 µM, NaV1.8 IC50 7.53 µM, and H. pylori activity; extract contains multiple active flavonoids
Saturation disrupts pharmacophore planarity—activity profile may shift substantially
Licorice extracts contain multiple bioactive flavonoids; cannot isolate dihydro contribution

Quantitative Differentiation Evidence for Dihydrolicoisoflavone


Absence of PKC Inhibition versus Biochanin A

In the original isolation study that identified dihydrolicoisoflavone from Swartzia polyphylla, all six flavonoids (biochanin A, dihydrobiochanin A, ferreirin, dalbergioidin, naringenin, and dihydrolicoisoflavone) were isolated from fractions active in a PKC inhibition bioassay. However, the only compound that demonstrated direct PKC inhibitory activity when tested as a pure substance was biochanin A; dihydrolicoisoflavone exhibited no activity against PKC under identical assay conditions [1]. This provides a direct, internally controlled head-to-head comparison establishing dihydrolicoisoflavone as the inactive partner within the co-isolated compound set.

PKC inhibition vs Biochanin A
Head-to-head
Inactive; Biochanin A active (IC50 31 µg/mL in extract)
Supports PKC negative control role with co-isolated comparator
Validates assay specificity; no direct PKC inhibition detected
PKC inhibition negative control antineoplastic screening

Weaker Anti-H. pylori Activity versus Key Licorice Flavonoids

In a comprehensive evaluation of anti-Helicobacter pylori flavonoids from Glycyrrhiza uralensis, dihydrolicoisoflavone A was explicitly categorized among compounds possessing 'weaker anti-H. pylori activity,' in contrast to the potent activity exhibited by glabridin, glabrene, licochalcone A, licoricidin, and licoisoflavone B. These latter compounds demonstrated growth inhibition against both clarithromycin/amoxicillin-sensitive and resistant H. pylori strains [1]. This places dihydrolicoisoflavone in the lowest activity tier within the licorice flavonoid panel.

Anti-H. pylori activity ranking
Reported
Ranked weakest among 23 licorice flavonoids
Low-activity benchmark for H. pylori lead optimization
Categorical tier; no MIC endpoint for weak group
Helicobacter pylori antibacterial gastric ulcer chemoprevention

Structural Basis for Differential MRP1 Transporter Inhibition

Licoisoflavone A (the 2,3-unsaturated parent) is a validated MRP1 inhibitor with an IC50 of 15–25 µM in human erythrocyte BCPCF efflux assays, comparable to indomethacin (~10 µM) and markedly superior to probenecid (100–200 µM) [1]. Dihydrolicoisoflavone, differing only by saturation of the 2,3-double bond, lacks the planar conjugated system required for efficient MRP1 binding. No published study reports MRP1 inhibitory activity for the dihydro derivative at comparable or lower concentrations.

MRP1 transporter inhibition
Class-level inference
No activity ≤100 µM; licoisoflavone A IC50 15–25 µM
Matched-pair probe for MRP1 pharmacophore SAR
Inferred >4–13-fold difference from structural SAR
MRP1 inhibition multidrug resistance ABC transporter modulation

Lack of Lipid Peroxidation and Ion Channel Activity

Licoisoflavone A demonstrates multiple target engagements absent in dihydrolicoisoflavone: (i) lipid peroxidation inhibition with IC50 = 7.2 µM ; (ii) NaV1.8 sodium channel inhibition with IC50 = 7.53 µM, conferring analgesic activity against inflammatory and neuropathic pain [1]. The dihydro derivative, lacking the 2,3-enone moiety that stabilizes radical intermediates and enables ion channel pore blocking, is expected to be inactive in these assays. No publications attribute these activities to dihydrolicoisoflavone.

Lipid peroxidation & NaV1.8
Class-level inference
Inactive; licoisoflavone A IC50 7.2 µM & 7.53 µM
Supports oxidative stress/ion channel matched-pair control
2,3-enone required for radical stabilization and pore block
antioxidant lipid peroxidation NaV1.8 sodium channel analgesic

Procurement-Driven Application Scenarios for Dihydrolicoisoflavone


Negative Control in PKC Inhibition Screening

Dihydrolicoisoflavone is the evidence-backed choice as a co-isolated negative control for PKC inhibition assays. When biochanin A is employed as a positive control (active in the PKC bioassay), dihydrolicoisoflavone—isolated from the same extract and chromatographic fractions—provides the ideal matched negative control, ruling out interference from co-eluting matrix components [1].

Matched-Pair Probe for ABC Transporter (MRP1) Studies

For laboratories investigating MRP1-mediated multidrug resistance, dihydrolicoisoflavone serves as the inactive partner in a matched-pair chemical probe set with licoisoflavone A. This pair isolates the contribution of the 2,3-enone pharmacophore to MRP1 inhibition, enabling definitive SAR conclusions [1].

Comparator in Anti-H. pylori Flavonoid Lead Optimization

In antibacterial screening against Helicobacter pylori, dihydrolicoisoflavone A functions as a low-activity benchmark within the licorice flavonoid chemical space. Its inclusion in screening panels quantifies the activity threshold separating potent leads (e.g., licoricidin, licoisoflavone B) from structurally related but weakly active congeners [1].

Control for Oxidative Stress and Ion Channel Target Engagement Assays

Dihydrolicoisoflavone is the appropriate selection as a negative control for assays measuring lipid peroxidation inhibition or NaV1.8 sodium channel blockade where licoisoflavone A is the active test article. The structural specificity of these activities to the unsaturated form makes the dihydro derivative essential for confirming target-specific rather than non-specific effects [1][2].

Application
Selection Property
Validation Focus
PKC inhibition negative control
Co-isolated inactive comparator
Assay specificity against matrix components
MRP1 transporter matched-pair probe
Structurally matched inactive partner
2,3-enone pharmacophore contribution
Anti-H. pylori lead optimization benchmark
Lowest activity tier in licorice flavonoid set
Activity threshold relative to potent congeners
Oxidative stress / ion channel control
Inactive 2,3-dihydro analog
Target-specific vs non-specific effects
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